molecular formula C5F10O B13608890 Perfluoro-2-pentanone CAS No. 377-54-8

Perfluoro-2-pentanone

Cat. No.: B13608890
CAS No.: 377-54-8
M. Wt: 266.04 g/mol
InChI Key: GWFGVRFAJMXXBL-UHFFFAOYSA-N
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Description

Perfluoro-2-pentanone is a useful research compound. Its molecular formula is C5F10O and its molecular weight is 266.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

377-54-8

Molecular Formula

C5F10O

Molecular Weight

266.04 g/mol

IUPAC Name

1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-one

InChI

InChI=1S/C5F10O/c6-2(7,1(16)3(8,9)10)4(11,12)5(13,14)15

InChI Key

GWFGVRFAJMXXBL-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for Perfluoro 2 Pentanone

The synthesis of perfluoro-2-pentanone, a fully fluorinated ketone, relies on specialized methods capable of constructing its carbon skeleton while ensuring complete fluorination. The most prominent strategies include electrochemical fluorination of hydrocarbon precursors and the assembly from smaller perfluorinated molecules.

Advances in Synthesis Optimization and Scalability for Perfluoro 2 Pentanone

Fundamental Reactivity of the Perfluorinated Ketone Moiety

The fluorination of the ketone also plays a crucial role in its inhibitory potency against certain enzymes, such as esterases. nih.gov The orientation of the trifluoromethyl ketone moiety allows for the correct positioning for a nucleophilic attack by amino acid residues in the active site of enzymes like human carboxylesterase 1 (hCE1). nih.gov

Degradation Pathways in Environmental Systems

This compound undergoes several degradation pathways in the environment, primarily driven by photolysis, hydrolysis, and hydration. chemicalbook.com These processes are critical in determining the compound's environmental fate and persistence.

Photolytic Degradation Mechanisms and Radicals Formed

Photolysis is a dominant degradation pathway for this compound in the atmosphere. acs.org Exposure to sunlight leads to the cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two primary radical species: CF₃CF₂C•(O) and •CF(CF₃)₂. chemicalbook.comacs.orgscilit.com The atmospheric lifetime of this compound with respect to photolysis is estimated to be between 4 and 14 days, depending on the latitude and time of year. researchgate.netnih.gov Under low nitrogen oxide (NOx) conditions, the direct photolysis of this compound can lead to the formation of Perfluoropropionic acid (PFPrA) in small yields. chemicalbook.comacs.org

The quantum efficiency of photolysis for this compound has been measured to be approximately (4.4 ± 0.6) × 10⁻² over a wavelength range of 295-360 nm. researchgate.net Reactive force field molecular dynamics simulations have shown that the initial pyrolysis reactions are dominated by the fission of the C-C bond, with the terminal C-C bond dissociation to form a CF₃ radical occurring first. researchgate.netresearchgate.net

Hydrolytic Reaction Pathways and Kinetics

This compound can undergo hydrolysis, a reaction analogous to the haloform reaction, to produce Perfluoropropionic acid (PFPrA) and 2,2,2-trifluoro-1,1,1,3,3,3-hexafluoropropane (HFC-227ea). chemicalbook.comacs.orgacs.org This reaction is catalyzed by base and proceeds through a BAC2 mechanism, which involves the addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. acs.org

The rate of hydrolysis has been measured at different pH values. While the reaction does occur, studies have shown that the rate is too slow to be a significant degradation pathway in the atmosphere. acs.orgnih.gov However, in aqueous systems, particularly under alkaline conditions, hydrolysis can be more relevant. researchgate.net For instance, the hydrolysis of this compound has been reported at pH values of 5.6 and 8.5. acs.org While some have suggested that the hydrolysis does not technically follow the haloform reaction mechanism due to the absence of α-CH₃ groups and molecular halogens, the process is analogous to the second step of the haloform reaction where a halogenated ketone undergoes base-catalyzed hydrolysis. acs.orgacs.org

Hydration Processes and Equilibrium Studies

This compound can undergo hydration to form a geminal diol. acs.orgnih.gov This process has been investigated using computational methods, such as density functional theory. acs.orgnih.gov However, it has been determined that hydration is not a major environmental fate for this compound. acs.orgnih.gov

While calculations suggest that up to 27% of this compound in an aqueous solution at equilibrium could be in the hydrated form, the high air/water partition constant (KAW = 5300) indicates that very little of the compound will be present in the aqueous phase in the environment. acs.orgacs.org Therefore, direct photolysis in the gas phase is the dominant environmental sink over hydration and subsequent hydrolysis in the aqueous phase. acs.org The hydrate (B1144303) of this compound is expected to be mildly acidic. acs.org

Formation of Perfluorocarboxylic Acid Precursors (e.g., Perfluoropropionic Acid)

The degradation of this compound is a source of perfluorocarboxylic acids (PFCAs), such as Perfluoropropionic acid (PFPrA). researchgate.netcanada.ca PFPrA has been observed in rainwater, and the degradation of this compound is considered a contributor to these environmental loadings, although it may not be the primary source. acs.orgnih.govsigmaaldrich.com

The formation of PFPrA occurs through both photolytic and hydrolytic pathways. acs.org Smog chamber experiments have shown a discernible, albeit small (0.6%), yield of PFPrA from the photolysis of this compound. acs.orgscilit.comnih.gov Hydrolysis, as previously discussed, also directly yields PFPrA. chemicalbook.comacs.orgacs.org The atmospheric degradation of other fluorinated compounds can also contribute to the environmental presence of PFPrA. researchgate.net

Investigation of Reaction Kinetics and Mechanistic Pathways

The reaction kinetics and mechanistic pathways of this compound's transformations have been the subject of various studies. The photolysis kinetics have been determined in smog chamber experiments, leading to lifetime estimations of approximately one to two weeks in the atmosphere. acs.org

The hydrolysis mechanism is understood to be a base-catalyzed process analogous to the haloform reaction, proceeding via a BAC2 mechanism. acs.orgacs.org The rate-determining step in this reaction is the initial nucleophilic addition of the hydroxide ion. acs.org

Theoretical studies using reactive force field molecular dynamics (ReaxFF MD) have been employed to investigate the pyrolysis of this compound. researchgate.net These simulations have identified multiple initial pyrolysis reaction pathways, primarily involving the fission of the C-C bonds. researchgate.net The terminal C-C bond dissociation is the most favored initial step. researchgate.net Further investigations have explored the reactions of this compound with OH and H radicals, revealing that the primary reaction channels involve the carbonyl group through addition and subsequent bond-breaking reactions. researchgate.net

Table of Reaction Products and Pathways

Degradation Pathway Key Reactants Major Products Radicals Formed
Photolysis This compound, UV light Perfluoropropionic acid (minor) CF₃CF₂C•(O), •CF(CF₃)₂
Hydrolysis This compound, Water Perfluoropropionic acid, HFC-227ea Not applicable

| Hydration | this compound, Water | Geminal diol | Not applicable |

Table of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₆F₁₂O
Perfluoropropionic acid CF₃CF₂C(O)OH
2,2,2-trifluoro-1,1,1,3,3,3-hexafluoropropane CF₃CFHCF₃
Carbon dioxide CO₂
Trifluoroacetic acid CF₃COOH
Nitrogen oxides NOx
Sodium fluoride NaF
Potassium fluoride KF
Diglyme C₆H₁₄O₃
Sulfolane C₄H₈O₂S
Perfluoro-2,3-epoxy-2-methyl pentane C₆F₁₂O
Pentafluoropropionyl fluoride C₃F₆O

Evolution of Research Directions for Perfluoro 2 Pentanone

Historical Development of this compound Synthesis

The synthesis of specific perfluorinated ketones like this compound is an extension of the broader history of organofluorine chemistry, which saw significant expansion in the mid-20th century. nih.gov Early methods for creating carbon-fluorine bonds and later, perfluorinated molecules, laid the groundwork for the production of complex fluorochemicals. nih.gov Initial general approaches to synthesizing perfluorinated ketones often involved the reaction of perfluorocarboxylic acid derivatives. google.com One such early method involved the decarboxylation of perfluorocarboxylic acid anhydrides in the presence of an alkali metal fluoride (B91410). google.com While not specific to this compound, these foundational methods were crucial in demonstrating the feasibility of constructing the perfluorinated ketone backbone before more direct and efficient routes using specific fluoro-olefins were developed.

Reaction Mechanism Analysis in this compound Synthesis

The mechanisms underpinning the primary synthetic routes to this compound are centered on the principles of nucleophilic fluoride catalysis and molecular rearrangement.

In the reaction of pentafluoropropionyl fluoride with hexafluoropropylene , the mechanism is initiated by the fluoride ion (F⁻) from the catalyst. The fluoride ion acts as a potent nucleophile, attacking the electron-deficient central carbon of hexafluoropropylene. This attack forms a highly stable tertiary perfluorinated carbanion, (CF₃)₂CF⁻. This carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon of pentafluoropropionyl fluoride. The resulting tetrahedral intermediate subsequently collapses, eliminating a fluoride ion and forming the stable ketone product.

For the epoxide rearrangement pathway , the mechanism involves a Lewis acid-catalyzed ring-opening followed by a molecular rearrangement. The fluoride ion catalyst attacks the epoxide ring, which facilitates its opening to form a carbocation and an alkoxide. This is followed by a 1,2-shift of a perfluoroalkyl group (specifically, a trifluoromethyl group) to the adjacent electron-deficient carbon. This rearrangement, analogous in principle to a Favorskii-type rearrangement, results in the formation of the more stable ketone structure. google.comnih.gov The stability of the perfluorinated ketone product serves as a strong thermodynamic driving force for the reaction.

An in-depth examination of the synthetic pathways leading to this compound reveals a focus on fluorochemical building block strategies. The primary industrial production methods leverage the reactions of smaller, readily available perfluorinated compounds. This article details the core synthetic methodologies and explores the ongoing advancements aimed at optimizing these processes for greater efficiency and scalability.

Environmental Chemistry and Atmospheric Fate of Perfluoro 2 Pentanone

Atmospheric Transport and Distribution Modeling

Once released into the environment, the transport and distribution of perfluoro-2-pentanone are governed by atmospheric dynamics. Chemical transport models, such as GEOS-Chem, are essential tools for simulating the movement of fluorinated compounds and their degradation products on a global scale. mit.edu These models incorporate data on emissions, chemical reactions, and deposition processes to predict the concentration and distribution of substances far from their sources. mit.edu

While specific large-scale transport modeling for this compound is not extensively detailed in the provided literature, the principles applied to other perfluorocarboxylic acid (PFCA) precursors are relevant. mit.edu The high vapor pressure and predicted high air-water partition constant (Kₐw) suggest that this compound will reside predominantly in the gas phase, allowing for atmospheric transport. acs.org Its relatively short atmospheric lifetime, however, limits its potential for long-range transport to remote regions like the Arctic, in contrast to more persistent fluorinated compounds. mit.edunih.gov The modeling of its degradation products, such as perfluoropropionic acid (PFPrA), helps to understand the indirect contribution of this compound to the global distribution of PFCAs. mit.edu

Determination of Atmospheric Lifetime

The atmospheric lifetime of a compound is a key metric for determining its potential environmental impact, including its global warming potential (GWP). Multiple studies have concluded that this compound has a short atmospheric lifetime, primarily dictated by its removal via photolysis. researchgate.netacs.orgnih.gov

Research using outdoor atmospheric simulation chambers and modeling tools like the Tropospheric Ultraviolet-Visible (TUV) model has provided consistent estimates for its lifetime. researchgate.netacs.orgnih.gov The lifetime is subject to variation based on factors such as latitude and time of year, which influence solar radiation intensity. researchgate.netacs.org The consensus from various studies places the atmospheric lifetime in the range of 3 to 14 days. researchgate.netacs.orgnih.gov This short lifespan results in a negligible global warming potential. acs.orgnih.govresearchgate.net

Study TypeEstimated Atmospheric LifetimeKey FactorsSource(s)
TUV Model4–14 daysLatitude, Time of Year researchgate.net, nih.gov, acs.org
Outdoor Chamber Study3–11 daysSolar Irradiance acs.org, nih.gov
Natural Sunlight Study~1 weekNatural Light Conditions researchgate.net

This table presents data on the estimated atmospheric lifetime of this compound from various scientific studies.

Photochemical Processes in the Troposphere

The dominant degradation pathway for this compound in the troposphere is photolysis, the process by which molecules are broken down by absorbing solar radiation. acs.orgnih.gov Its reaction with other atmospheric oxidants, such as hydroxyl radicals (OH), is considered negligible. researchgate.net

Upon absorbing ultraviolet (UV) light, the this compound molecule cleaves, primarily at the carbon-carbon bond adjacent to the carbonyl group. This initial step forms perfluoroacyl and perfluoroalkyl radicals. researchgate.netnih.govchemicalbook.com

Primary Photolysis Reaction: CF₃CF₂C(O)CF(CF₃)₂ + hν (sunlight) → CF₃CF₂C•(O) + •CF(CF₃)₂

Subsequent reactions of these radicals in the atmosphere can lead to the formation of stable end-products. Smog chamber studies have demonstrated that the atmospheric degradation of this compound yields a small amount of perfluoropropionic acid (PFPrA, CF₃CF₂C(O)OH). researchgate.netnih.govacs.org The observed yield of PFPrA is small, on the order of 0.6%, and this process is noted to occur under low nitrogen oxide (NOx) conditions. researchgate.netnih.govacs.org

ProcessReactantsMajor Products/IntermediatesSignificanceSource(s)
PhotolysisThis compound, Sunlight (UV)CF₃CF₂C•(O) and •CF(CF₃)₂ radicalsDominant atmospheric loss process researchgate.net, nih.gov, acs.org
Secondary ReactionsIntermediate radicals, Atmospheric constituentsPerfluoropropionic acid (PFPrA)Minor degradation product (0.6% yield) researchgate.net, nih.gov, acs.org

This table summarizes the key photochemical processes involving this compound in the troposphere.

Aqueous Phase Environmental Interactions

While atmospheric processes dominate its fate, the potential for interactions in the aqueous phase, such as hydrolysis and hydration, has also been investigated.

Hydrolysis: this compound can undergo hydrolysis in a reaction analogous to the haloform reaction to produce perfluoropropionic acid (PFPrA) and 2,2,3-trifluoro-1,1,1-trifluoropropane (HFC-227ea). nih.govacs.orgchemicalbook.com However, laboratory measurements have shown that the rate of this reaction is extremely slow under typical environmental pH conditions and is not considered a significant atmospheric or environmental sink. researchgate.netnih.govacs.org

Hydration: The formation of a geminal diol through the hydration of the carbonyl group was investigated using computational density functional theory. nih.govacs.org The studies concluded that hydration is not an important environmental fate for this compound. researchgate.netacs.org A key factor limiting these aqueous phase interactions is the compound's high air-water partition coefficient (Kₐw), predicted to be around 5300, which indicates that very little of the compound will partition from the air into the aqueous phase in the environment. acs.org

InteractionDescriptionEnvironmental SignificanceSource(s)
HydrolysisSlow reaction producing PFPrA and HFC-227ea.Too slow to be an important fate process in the atmosphere. researchgate.net, nih.gov, acs.org
HydrationFormation of a geminal diol.Determined to be an unimportant environmental fate. researchgate.net, nih.gov, acs.org
Air-Water PartitioningHigh predicted Kₐw value of ~5300.The compound overwhelmingly favors the gas phase over the aqueous phase. acs.org

This table outlines the key aqueous phase interactions of this compound and their environmental relevance.

Contribution to Environmental Cycles of Fluorinated Compounds

The degradation of this compound contributes to the environmental burden of other fluorinated compounds, specifically perfluorocarboxylic acids (PFCAs). nih.govresearchgate.net As established, the atmospheric photolysis of this compound leads to the formation of PFPrA. researchgate.netnih.gov

Perfluoropropionic acid is a short-chain PFCA that has been widely detected in the environment, including in rainwater in remote regions. researchgate.netnih.gov While the degradation of this compound is a confirmed source of PFPrA, research indicates that it is not the major source of the PFPrA observed in the environment. acs.orgnih.govacs.org The contribution is considered to be minor. nih.gov The widespread presence of PFCAs in the environment is the result of emissions from various direct and indirect sources, including the atmospheric degradation of numerous precursor compounds like fluorotelomer alcohols. mit.edunih.gov Therefore, this compound is one of many precursors that play a role in the complex environmental cycle of fluorinated substances.

Theoretical and Computational Investigations of Perfluoro 2 Pentanone

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of perfluoro-2-pentanone (PF-2P). These computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, provide insights into the molecule's electronic structure, which dictates its reactivity and physical properties. warwick.ac.uksc.edu

Calculations reveal that the fluorine atoms' high electronegativity significantly influences the electron distribution within the PF-2P molecule. This results in a highly polarized structure with a partial positive charge on the carbon atoms and partial negative charges on the fluorine and oxygen atoms. The carbonyl group (C=O) is a key feature, and its electronic properties are modulated by the surrounding perfluoroalkyl groups. rsc.org

Key molecular properties that can be determined through quantum chemical calculations include:

Molecular Geometry: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. For instance, studies have explored the conformational preferences of similar perfluorinated compounds, such as the tendency to adopt helical structures. mines.edu

Electron Affinity and Ionization Potential: These properties relate to the molecule's ability to accept or lose an electron, respectively, and are important for predicting its behavior in redox reactions.

These computational approaches allow for the investigation of molecular properties that may be difficult or hazardous to measure experimentally. For example, methods like the antisymmetrized product of singlet-type, strongly orthogonal geminals (SSG) have been developed to efficiently account for electron correlation, which is crucial for accurate predictions. sc.edu

Modeling of Environmental Partitioning Behavior

Air-Water Partition Coefficient Estimation Methodologies

The air-water partition coefficient (Kaw), also known as Henry's Law constant, is a critical parameter for assessing the environmental distribution of a chemical. It describes the equilibrium partitioning of a compound between the air and water phases. For this compound, computational methods are extensively used to estimate this value. tandfonline.comacs.orgnih.gov

High-level Gaussian-4 composite theoretical methods (G4 and G4MP2) have been employed to estimate the Kaw of a related compound, perfluoro-2-methyl-3-pentanone (PFMP). nih.govtandfonline.com These methods involve calculating the Gibbs free energy of the compound in both the gas phase and the aqueous phase. The Kaw is then derived from the difference in these free energies. To improve accuracy, these calculations are often calibrated using a set of compounds with known experimental Kaw values. tandfonline.comnih.gov

One study estimated the Kaw for PFMP to be in the range of 5–8 × 10⁻⁶ M atm⁻¹. tandfonline.comnih.gov This low value indicates that PFMP, and likely this compound due to structural similarity, will predominantly reside in the gas phase when released into the environment. nih.govtandfonline.com Other estimation programs like HENRYWIN have shown poor prediction performance for fluorinated compounds. nih.govresearchgate.net

The following table summarizes some estimated physicochemical properties for this compound and related compounds from computational models.

PropertyEstimated ValueMethodReference
Air-Water Partition Coefficient (Kaw) for PFMP5–8 × 10⁻⁶ M atm⁻¹G4MP2-SMD tandfonline.comnih.gov
Log Khyd for PFMP-0.43 to -0.85B3LYP/6-311++G(d,p) with PCM acs.org
pKa of PFMP hydrate (B1144303)7.11SPARC acs.org

Note: PFMP (perfluoro-2-methyl-3-pentanone) is a structurally similar compound often used as a surrogate in modeling studies.

Comparative Analyses of Solvation Models (e.g., SMD, PCM)

The accuracy of Kaw estimations heavily relies on the solvation model used to simulate the aqueous environment. The Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM) are two commonly used implicit solvation models. science.govfaccts.de

Studies have shown that for fluorinated compounds, the SMD model provides more accurate results compared to the PCM model. nih.govtandfonline.com The SMD model is considered a universal solvation model applicable to any solute and solvent. researchgate.net It uses the full solute electron density to define the cavity and dispersion interactions, which appears to better capture the behavior of fluorinated species in water. faccts.de In contrast, the PCM model has been found to yield unsatisfactory Kaw estimates for these compounds. tandfonline.comnih.govresearchgate.net

The choice of the solvation model is critical, as it directly impacts the calculated free energy of solvation and, consequently, the predicted environmental partitioning. The superior performance of the SMD model for fluorinated ketones highlights the importance of selecting appropriate computational methodologies tailored to the specific chemical class under investigation. nih.govtandfonline.com

Reaction Pathway Elucidation via Computational Chemistry (e.g., Haloform reaction analogy)

Computational chemistry is a powerful tool for investigating the potential degradation pathways of this compound in the environment. Theoretical studies can map out reaction mechanisms, identify transition states, and calculate activation energies, providing insights into the likelihood and products of various reactions.

One important degradation pathway for ketones is the haloform reaction. nih.gov However, for this compound, the hydrolysis mechanism is more accurately described as analogous to the second step of the haloform reaction, a base-catalyzed hydrolysis. acs.org This is because this compound lacks the α-methyl group that undergoes exhaustive halogenation in the classic haloform reaction. acs.orgacs.org The hydrolysis of this compound proceeds via a nucleophilic attack of hydroxide (B78521) on the carbonyl carbon, leading to a tetrahedral intermediate. acs.org This is followed by the cleavage of a carbon-carbon bond, facilitated by the electron-withdrawing perfluoroalkyl groups which stabilize the resulting carbanion. acs.orgnih.gov

Computational studies on the related compound PFMP have shown that it can undergo hydrolysis to produce perfluoropropionic acid (PFPrA) and 2,2,2-trifluoro-1,1,1-trifluoromethylethane (HFC-227ea). researchgate.netnih.gov However, the rate of this reaction was found to be too slow to be a significant atmospheric sink. nih.govacs.org

Reactive force field molecular dynamics (ReaxFF MD) simulations have been used to investigate the pyrolysis of C₆F₁₂O. tandfonline.com These simulations identified that the initial pyrolysis pathways mainly involve the fission of C-C bonds, with the terminal C-C bond breaking first to form a CF₃ radical. tandfonline.com

The primary atmospheric degradation pathway for this compound is believed to be direct photolysis. nih.govacs.org Computational models like the Tropospheric Ultraviolet-Visible (TUV) model have been used to estimate the atmospheric lifetime of PFMP with respect to photolysis, which is estimated to be between 4 and 14 days. researchgate.netnih.govacs.org Photolysis involves the cleavage of the C-C bonds adjacent to the carbonyl group, forming perfluoroalkyl and perfluoroacyl radicals.

Spectroscopic Property Predictions and Interpretations

Computational methods are also employed to predict and interpret the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for identifying the compound and for understanding its structure and bonding.

NMR Spectroscopy: Protocols for predicting ¹⁹F NMR chemical shifts of per- and polyfluoroalkyl substances (PFAS) have been developed using computational methods. mines.edunsf.gov The ωB97XD functional with the 6-31+G(d,p) basis set in the gas phase has been shown to provide accurate predictions of ¹⁹F NMR chemical shifts. nsf.gov Such calculations can help in assigning experimental NMR signals and in discerning between different conformations, such as helical and trans conformations, which can influence the molecule's environmental behavior. mines.edunsf.gov Software like Jaguar Spectroscopy can be used for these predictions. schrodinger.com

Vibrational (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. By comparing the computed spectrum with an experimental one, researchers can confirm the structure of the synthesized molecule and assign specific absorption bands to particular vibrational modes (e.g., C=O stretch, C-F stretches). For example, studies on the related perfluoropropionic acid have shown excellent agreement between experimental and theoretical wavenumber shifts, validating the predicted dimeric structure. nih.gov

Electronic (UV-Vis) Spectroscopy: The absorption of UV light is what initiates the photolytic degradation of this compound. Computational methods can predict the electronic transitions of the molecule, helping to understand its UV-Vis absorption spectrum. The this compound molecule absorbs UV light, which leads to its decomposition. Experimental studies have determined the UV-Vis and infrared absorption cross-sections for perfluoro-2-methyl-3-pentanone. researchgate.net

Analytical Methodologies for Perfluoro 2 Pentanone and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), providing the necessary separation of complex mixtures prior to detection. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for the analysis of perfluoro-2-pentanone.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds, making it suitable for this compound and related substances. nih.govchromatographyonline.com GC-MS methods, often utilizing tandem mass spectrometry (GC-MS/MS), have been developed for a wide array of PFAS, including alcohols, amides, and acrylates. nih.govchromatographyonline.com While liquid chromatography is more common for ionic PFAS, GC is a complementary method that can provide reliable results, especially for neutral and volatile species. researchgate.net

For less volatile PFAS, derivatization is often required to make them amenable to GC analysis. researchgate.net However, for volatile compounds like this compound, direct injection is feasible. Analytical methods for neutral PFAS often involve gas chromatography coupled with chemical ionization-mass spectrometry (GC/CI-MS). ub.edu Recent advancements include the use of atmospheric pressure chemical ionization (APCI) as an interface, which has shown potential for the sensitive determination of fluorotelomer alcohols and other neutral PFAS. ub.edu To improve the extraction efficiency from complex matrices like water, magnetic solid-phase extraction (MSPE) has been developed as a rapid and sensitive sample pretreatment technique before GC-MS analysis. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the most widely used and reliable method for quantifying a broad range of PFAS in environmental samples. mdpi.comsigmaaldrich.com This technique is especially valuable for identifying non-volatile and ionic degradation products that are not easily analyzed by GC-MS.

In studies of the atmospheric degradation of perfluoro-2-methyl-3-pentanone, a structural isomer of this compound, LC-MS was instrumental in identifying its photolysis products. nih.govresearchgate.net Smog chamber experiments revealed a discernible yield of perfluoropropionic acid (PFPrA) from the photolysis of the parent compound, which was identified and quantified using offline LC-MS analysis of chamber samples. nih.govresearchgate.net The development of standardized methods, such as US EPA Method 8327, which uses multiple reaction monitoring (MRM) with LC-MS/MS, has enabled the robust detection of numerous PFAS analytes in various water matrices. mdpi.com

Table 1: LC-MS/MS Parameters for PFAS Analysis

ParameterDescriptionTypical Application
Ionization ModeElectrospray Ionization (ESI) in negative mode is commonly used for acidic PFAS.Detection of Perfluorocarboxylic acids (PFCAs). sigmaaldrich.com
Separation ColumnSpecialized columns like Ascentis® Express PFAS are designed to separate short- and long-chain PFAS, including branched and linear isomers. sigmaaldrich.comAdherence to EPA methodology requirements for drinking water analysis. sigmaaldrich.com
Delay ColumnA delay column is used to separate background PFAS contamination originating from the LC system itself from the analytes in the sample. sigmaaldrich.comEnsuring accurate quantification at low concentrations. sigmaaldrich.com
Detection ModeMultiple Reaction Monitoring (MRM) is used for targeted analysis, providing high sensitivity and selectivity.Quantification of known PFAS analytes in environmental samples. mdpi.com

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the molecular structure of this compound and for studying its chemical transformations, such as hydrolysis and photolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for hydrolysis kinetics)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly fluorine-19 NMR (¹⁹F NMR), is a powerful tool for studying fluorinated compounds. It provides detailed information about the chemical environment of fluorine atoms within a molecule. ¹⁹F NMR has been specifically used to measure the rate of hydrolysis of perfluoro-2-methyl-3-pentanone. nih.govresearchgate.net In these kinetic experiments, the hydrolysis rate was monitored at different pH values to simulate environmental conditions. nih.govtoxicdocs.org The change in the fluorine signals in the NMR spectra over time allows for the calculation of reaction kinetics by fitting an exponential decay or growth function to the data. toxicdocs.orgresearchgate.net This technique confirmed that the hydrolysis of this perfluorinated ketone is too slow to be a significant degradation pathway in the atmosphere. nih.govresearchgate.net

UV-Visible and Infrared Absorption Spectroscopy Applications

Ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy are used to determine the absorption characteristics of molecules, which is critical for understanding their atmospheric photolysis potential. The UV-Vis absorption spectrum for perfluoro-2-methyl-3-pentanone shows a maximum absorption at 305 nm. researchgate.netresearchgate.net The absorption cross-sections determined from these spectra are used in atmospheric models to estimate the photolytic lifetime of the compound. nih.govnih.gov Studies have determined the atmospheric lifetime of perfluoro-2-methyl-3-pentanone to be approximately one to two weeks, indicating that photolysis is its primary atmospheric removal mechanism. researchgate.netsemanticscholar.org

Table 2: Spectroscopic Properties of Perfluoro-2-methyl-3-pentanone

Spectroscopic TechniqueFindingReference
UV-Visible SpectroscopyMaximum absorption (σe) at 305 nm with a cross-section of 6.8 × 10⁻²⁰ cm² molecule⁻¹. researchgate.netresearchgate.net
Infrared SpectroscopyIR absorption cross-sections have been measured and are available in spectral databases. nih.govsemanticscholar.orgaeris-data.fr
¹⁹F NMR SpectroscopyUsed to monitor the slow rate of hydrolysis at pH 5.6 and 8.5. nih.govtoxicdocs.org

Development of Advanced Detection and Quantification Methods

Research continues to advance the analytical capabilities for detecting PFAS, including this compound. A significant area of development is non-targeted analysis using high-resolution mass spectrometry (HRMS). epa.gov Unlike targeted methods that only measure a predefined list of analytes, non-targeted approaches can identify all known and unknown compounds in a sample, which is crucial for discovering new degradation products and contaminants. epa.govchromatographyonline.com

The integration of advanced sample preparation techniques is also improving detection limits and analytical throughput. nih.gov For instance, the use of novel nanoformulations and specific biosensors is being explored for the sensitive and rapid detection of PFAS in water. mdpi.com Furthermore, workflow automation and the development of comprehensive compound libraries are enhancing the ability to screen for and identify a wider range of PFAS in complex environmental matrices. chromatographyonline.com These advanced methods are critical for a more complete understanding of the environmental footprint of chemicals like this compound. nih.gov

Method Validation and Interlaboratory Comparison Studies

The reliability and accuracy of any analytical methodology hinge upon a rigorous validation process and, where possible, confirmation of performance across multiple laboratories. This section details the crucial steps of method validation for the quantification of this compound and discusses the framework and importance of interlaboratory comparison studies to ensure the broader applicability and standardization of analytical methods.

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. biopharminternational.comfda.gov The validation process for methods analyzing this compound must assess a range of performance characteristics to ensure that the data generated are accurate, reliable, and reproducible. demarcheiso17025.com International guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provide a framework for performing such validations. fda.govscribd.comeuropa.eu

Key performance parameters that must be evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com For this compound, this would involve demonstrating that the analytical signal is not affected by structurally similar fluorinated compounds or other potential contaminants in the sample matrix.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. amsbiopharma.com This is typically evaluated by analyzing a series of standards at different concentrations and assessing the relationship between concentration and instrument response.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com Accuracy is often assessed using a reference material or by spike recovery experiments, where a known amount of this compound is added to a blank matrix and the recovery is measured.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. demarcheiso17025.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. amsbiopharma.com

Due to a lack of publicly available, specific method validation studies for this compound, the following table presents illustrative performance characteristics based on typical values for analytical methods used for other per- and polyfluoroalkyl substances (PFAS).

Validation ParameterIllustrative Acceptance CriteriaIllustrative Results
Linearity (r²)≥ 0.9950.998
Accuracy (Spike Recovery)80-120%95.5%
Precision (Repeatability, RSD)≤ 15%8.2%
Precision (Intermediate Precision, RSD)≤ 20%12.5%
Limit of Detection (LOD)Signal-to-Noise ≥ 3:10.5 ng/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 10:11.5 ng/mL
RobustnessRSD ≤ 20% across varied conditions15.8%

This table is for illustrative purposes only and does not represent validated data for a specific analytical method for this compound.

Interlaboratory Comparison Studies

Interlaboratory comparison studies, also known as proficiency testing or round-robin tests, are a critical component of method standardization and quality assurance for analytical laboratories. accredia.itwikipedia.orgcontractlaboratory.com These studies involve multiple laboratories analyzing the same, homogeneous samples to assess the performance of a specific analytical method across different locations, personnel, and equipment. isobudgets.comeas-eth.org The primary objectives of such studies are to:

Evaluate the reproducibility of an analytical method. youtube.com

Identify and resolve any potential biases or systematic errors in the method. nata.com.au

Establish the performance of individual laboratories. accredia.it

Provide confidence to clients and regulatory bodies in the reliability of the analytical data. accredia.it

Given the absence of published interlaboratory comparison studies specifically for this compound, the following interactive table provides an illustrative example of how the results of such a study might be presented. The data is hypothetical and intended to demonstrate the principles of performance evaluation in a round-robin test.

Participating LaboratoryReported Concentration (ng/mL)Assigned Value (ng/mL)Z-ScorePerformance Evaluation
Lab A24.525.0-0.5Satisfactory
Lab B26.225.01.2Satisfactory
Lab C22.125.0-2.9Unsatisfactory
Lab D25.525.00.5Satisfactory
Lab E28.025.03.0Unsatisfactory
Lab F24.925.0-0.1Satisfactory

This table is for illustrative purposes only. The data is hypothetical and does not represent the results of an actual interlaboratory comparison study for this compound. A z-score between -2 and 2 is generally considered satisfactory.

The successful completion of interlaboratory comparison studies would be a significant step in establishing a standardized and globally accepted analytical method for the reliable quantification of this compound in various matrices.

Advanced Industrial and Scientific Applications of Perfluoro 2 Pentanone

Gaseous Fire Suppression Systems and Mechanisms

Perfluoro-2-pentanone is widely recognized as a leading agent in gaseous fire suppression, offering a potent and clean alternative to traditional extinguishing agents. Its application is particularly crucial in protecting high-value assets where water or powder-based suppressants would cause irreparable damage.

Role as a Halon Replacement and Environmental Considerations

This compound has been successfully established as a replacement for Halon 1301, the production of which was phased out under the Montreal Protocol due to its high ozone depletion potential (ODP). tandfonline.com Unlike halons, this compound has a zero ODP, making it a compliant and environmentally responsible choice for fire protection. innospk.com

One of the most significant environmental advantages of this compound is its very low global warming potential (GWP). Its GWP is approximately 1, comparable to that of carbon dioxide, and it has a short atmospheric lifetime of about 4 to 15 days. ornl.govscientifiq.ai This contrasts sharply with earlier generations of halon replacements, such as hydrofluorocarbons (HFCs), which often have GWPs in the thousands. This favorable environmental profile ensures that its use does not contribute significantly to climate change. innospk.com These characteristics make it a sustainable long-term solution for fire suppression in critical applications like data centers, museums, and medical facilities. ornl.govscientifiq.ai

Environmental Properties of this compound vs. Other Agents

PropertyThis compoundHalon 1301HFC-227ea
Ozone Depletion Potential (ODP)0100
Global Warming Potential (GWP, 100-year)171403220
Atmospheric Lifetime~5 days65 years34.2 years

Fire Extinguishing Mechanisms: Heat Removal and Oxygen Displacement

The primary fire extinguishing mechanism of this compound is heat removal. scientifiq.ai It is a liquid at room temperature but vaporizes instantly upon discharge in a total flooding system. mdpi.com This phase change requires a significant amount of energy, which is drawn from the fire, leading to a rapid cooling effect that suppresses the combustion process. ornl.gov The agent's high heat of vaporization of 88.1 kJ/kg contributes to its effectiveness in absorbing thermal energy from the fire. mdpi.com

Chemical Inhibition of Combustion Processes

Beyond its physical effects, this compound also actively participates in the chemical inhibition of the combustion chain reaction. Upon exposure to the high temperatures of a fire, its molecules break down into radicals. These radicals then interfere with the elementary reactions of combustion by scavenging the highly reactive hydrogen (H), oxygen (O), and hydroxyl (OH) radicals that propagate the fire. mdpi.com

The fluorinated radicals produced from the decomposition of this compound effectively trap these combustion-propagating free radicals, thereby terminating the chain reaction. mdpi.com This chemical intervention at the molecular level is a key factor in its high fire-extinguishing efficiency and rapid suppression times. Research has shown that fluorinated substances produced by this compound reduce the intensity of the reaction by trapping these free radicals, which in turn reduces the flame temperature and laminar burning velocity. mdpi.com

High-Performance Heat Transfer and Cooling Fluids

The same properties that make this compound an effective fire suppressant also render it an excellent fluid for high-performance heat transfer and cooling applications, particularly in the electronics industry where efficient thermal management is paramount.

Applications in Electronics Cooling Systems

This compound is utilized as a coolant in demanding electronics applications, including data centers and high-performance computing systems. ornl.gov Its high thermal stability and low boiling point make it suitable for dissipating the large amounts of heat generated by modern electronic components in compact spaces. ornl.gov As a dielectric fluid, it is electrically non-conductive, allowing it to come into direct contact with electronic components without causing short circuits, which is a significant advantage over water-based cooling systems. innospk.com Its excellent insulating properties further enhance its suitability for these applications.

Immersion Cooling System Design and Performance

This compound is a key enabler for two-phase immersion cooling systems, a highly efficient method for thermal management of electronics. In such a system, electronic components are fully submerged in a bath of the liquid coolant. As the components heat up, the this compound boils at the surface of the hot components, absorbing a large amount of heat at a constant temperature through its latent heat of vaporization. The resulting vapor rises, condenses on a cooled surface within the sealed system, and the condensed liquid then returns to the bath, creating a continuous and passive heat transfer cycle.

This two-phase process offers significantly higher heat transfer coefficients compared to single-phase liquid or air cooling, leading to more efficient and uniform temperature control of the electronics. The performance of two-phase immersion cooling systems is often measured by the Power Usage Effectiveness (PUE), which is the ratio of the total facility energy to the IT equipment energy. Systems utilizing two-phase immersion cooling can achieve PUE values approaching 1.0, indicating a highly efficient cooling system.

Performance Metrics of Cooling Technologies

Cooling TechnologyTypical Power Usage Effectiveness (PUE)Heat Transfer Coefficient (W/m²K)
Air Cooling1.6 - 2.025 - 100
Single-Phase Immersion Cooling1.05 - 1.2150 - 1500
Two-Phase Immersion Cooling (with this compound)< 1.053000 - 100000

The design of these systems capitalizes on the thermodynamic properties of this compound, such as its boiling point of 49.2°C, which is ideal for maintaining optimal operating temperatures for most electronic components. innospk.com Its low viscosity and surface tension allow it to penetrate complex geometries and make intimate contact with all heat-generating surfaces. innospk.com

Advanced Solvent and Cleaning Agent Applications

This compound has emerged as a highly specialized solvent and cleaning agent, prized for its unique combination of physical and chemical properties. Its utility in high-stakes industrial and scientific settings is predicated on its high purity, chemical inertness, and specific solvency characteristics.

The cleaning of precision electronic components is a critical step in manufacturing to ensure reliability and prevent failures. This compound is utilized in vapor degreasing processes for cleaning sensitive electronics like Printed Circuit Boards (PCBs). Its effectiveness stems from its ability to remove a range of contaminants, including rosin (B192284) and no-clean fluxes, oils, greases, and waxes that can lead to board failure.

Key attributes that make this compound suitable for this application include its non-conductive nature, which prevents short circuits and damage to delicate components during cleaning. nih.gov Furthermore, its low surface tension allows it to penetrate and clean intricate geometries and under low-profile components. The solvent's fast evaporation rate and the fact that it leaves no residue are crucial for ensuring the pristine condition of the components post-cleaning. Vapor degreasing with solvents like this compound is considered a go-to process for the highest precision cleaning requirements, such as those in the aerospace and medical electronics industries. google.com

Table 1: Comparative Properties of Cleaning Solvents

PropertyThis compoundIsopropyl Alcohol (IPA)
Boiling Point49°C82.6°C
Electrical ConductivityNon-conductiveCan be conductive with impurities
Residue on EvaporationNoneCan leave residue
Primary Cleaning ApplicationVapor degreasing of high-precision electronicsGeneral cleaning, flux removal from PCBs

Beyond cleaning, this compound serves specialized roles as a solvent in both synthetic chemistry and analytical procedures. It is used as a solvent for analytical techniques such as titration and viscosity measurements. chemicalbook.com Its chemical inertness, a result of the strong carbon-fluorine bonds, makes it a stable medium for these types of analyses.

In chemical synthesis, while it is generally considered a poor solvent for many substances, this property can be leveraged. nih.gov An example of its application is in the reduction of the ketone group within its own structure. In one documented synthesis, this compound was reduced to a fluorinated alcohol using sodium borohydride (B1222165) in a biphasic system with water. nih.gov This demonstrates its utility not just as a medium but as a reactant in specific fluorochemical syntheses. The compound itself is synthesized via the reaction of hexafluoropropylene and pentafluoropropionyl fluoride (B91410), highlighting its place within the broader landscape of fluorinated chemical production. researchgate.netnih.gov

Table 2: Applications of this compound in Synthesis and Analysis

Application AreaSpecific UseRelevant Properties
Analytical ChemistrySolvent for titration and viscosity measurements. chemicalbook.comChemical inertness, defined physical properties.
Chemical SynthesisReactant/solvent for reduction to a fluorinated alcohol. nih.govPresence of a reactive ketone group, immiscibility with water.

Material Science Innovations

In the field of material science, the unique properties of perfluorinated compounds are leveraged to create advanced materials. This compound is involved in innovations aimed at enhancing material properties for specialized applications.

This compound is associated with the manufacturing processes of fluoropolymers. chemicalbook.com A specific application that demonstrates its role in property enhancement is through microencapsulation. Research has shown that this compound can be microencapsulated using urea-formaldehyde (UF) as the wall material through in-situ polymerization. chemicalbook.com This process encapsulates the liquid fluorinated ketone within a polymer shell.

The significance of this technique lies in the enhancement of the material's thermal properties. The UF shell provides a thermal insulation effect, which substantially raises the phase-transition temperature of the encapsulated this compound from its normal boiling point of 49°C to 120°C. chemicalbook.com This modification allows the material to be incorporated into systems that require thermal responsiveness at a much higher temperature, such as in advanced fire-retardant materials. The encapsulation rate for this process has been reported to be as high as 70%. chemicalbook.com

Table 3: Thermal Property Enhancement via Microencapsulation

MaterialPhase-Transition Temperature
This compound (neat)49°C
Microencapsulated this compound (UF shell)120°C chemicalbook.com

The class of per- and polyfluoroalkyl substances (PFAS), which includes perfluorinated ketones, is known for its use in specialized lubricant formulations. mst.dkmdpi.com These compounds are valued for their ability to reduce friction and wear between interacting surfaces, their thermal stability, and their chemical inertness, making them suitable for extreme pressure and high-temperature applications. mst.dkmdpi.com For instance, perfluoropolyether (PFPE) lubricants are used in critical applications where conventional lubricants would fail. mdpi.com While this compound is noted as being used in the manufacturing of lubricating oils, detailed research findings specifically elaborating on its direct role or mechanism as an additive or base in lubricant development are not extensively available in the searched literature. chemicalbook.com

Perfluorinated polymers are at the forefront of membrane technology for applications such as gas separation and fuel cells. nih.gov The success of materials like Polytetrafluoroethylene (PTFE) in these fields is due to their high thermal and oxidative stability and excellent chemical resistance. nih.gov

While this compound is not typically a monomer for these polymers, its intrinsic properties are representative of the perfluorinated chemical class that provides these benefits. The chemical inertness and thermal stability characteristic of this compound are the same foundational properties that allow perfluorinated membranes to operate in the harsh chemical and thermal environments of fuel cells and industrial gas separation processes. nih.gov These membranes function by allowing selective passage of certain gases while blocking others, a process that demands the robust and non-reactive nature inherent to highly fluorinated compounds.

Table 4: Key Properties of Perfluorinated Compounds for Membrane Technology

PropertyRelevance to Membrane Applications
High Thermal StabilityAllows operation at elevated temperatures in fuel cells and industrial separations.
Excellent Chemical ResistanceEnsures membrane integrity in corrosive chemical environments. nih.gov
Low Surface EnergyContributes to anti-fouling properties, maintaining performance over time.
HydrophobicityCrucial for managing water transport in certain types of fuel cell membranes.

Niche Industrial Applications

This compound, a fluorinated ketone, has found utility in specialized industrial processes that demand high performance and environmental sustainability. Its unique combination of chemical and physical properties makes it a viable alternative to substances with high global warming potentials.

The high reactivity of molten magnesium with oxygen necessitates the use of a protective cover gas during casting processes to prevent rapid oxidation and combustion. epa.govresearchgate.net Historically, sulfur hexafluoride (SF6) and sulfur dioxide (SO2) have been employed for this purpose. epa.gov3m.com However, SF6 is a potent greenhouse gas with a global warming potential (GWP) thousands of times that of carbon dioxide, and SO2 is toxic and corrosive. epa.gov3m.comnipponsanso-hd.co.jp

This compound has emerged as a sustainable and effective alternative. 3m.com When introduced into a carrier gas stream, it forms a thin, protective film on the surface of the molten magnesium. 3m.comgoogle.com This film effectively shields the metal from atmospheric oxygen, preventing ignition. google.com The compound is a liquid at room temperature, which simplifies handling and transport compared to gaseous alternatives. 3m.com It is easily vaporized into a gas stream for application due to its high vapor pressure and low heat of vaporization. 3m.com

Research and industrial applications have demonstrated that this compound provides excellent protection for molten magnesium and its alloys at typical processing temperatures ranging from 650°C to 800°C. 3m.com Its performance is comparable to that of SF6 in preventing surface oxidation. 3m.comnipponsanso-hd.co.jp Commercial products containing this compound, such as 3M™ Novec™ 612 Fluid and MG Shield®, have been developed and implemented in magnesium die-casting operations as a replacement for SF6. 3m.comnipponsanso-hd.co.jp The adoption of this compound in this application can lead to a greater than 99% reduction in greenhouse gas emissions compared to SF6. 3m.com

Table 1: Comparison of Cover Gases for Molten Magnesium Protection

Feature This compound Sulfur Hexafluoride (SF6) Sulfur Dioxide (SO2)
Global Warming Potential (100-year) <1 fluorochemie.comghgprotocol.org 22,800 3m.com Not a significant greenhouse gas
Primary Advantage Low environmental impact, effective protection 3m.com Effective protection epa.gov Low cost google.com
Primary Disadvantage Higher initial cost High GWP 3m.com High toxicity and corrosiveness 3m.comgoogle.com
Physical State at Room Temperature Liquid 3m.com Gas Gas
Protective Mechanism Forms a thin oxyfluoride surface film google.com Forms a magnesium oxyfluoride/oxysulfide film google.com Forms a magnesium oxysulfide film google.com

Sulfur hexafluoride (SF6) has been the industry standard for gaseous electrical insulation and arc quenching in high-voltage equipment for decades due to its excellent dielectric properties. researchgate.netresearchgate.netresearchgate.net However, its high GWP has prompted a search for more environmentally friendly alternatives. researchgate.netresearchgate.net this compound is one of the promising candidates being extensively researched for this application. researchgate.netresearchgate.netresearchgate.net

The key advantage of this compound in this context is its high dielectric strength. fluorochemie.comresearchgate.net Studies have shown that the pressure-reduced electric breakdown field of pure this compound is approximately double that of SF6. researchgate.netresearchgate.net This superior insulating capability means it could potentially be used in gas-insulated switchgear (GIS), transmission lines (GIL), and transformers. researchgate.netgoogle.com Furthermore, it has a negligible GWP of less than 1 and a short atmospheric lifetime of about one to two weeks, making it an environmentally benign alternative. fluorochemie.comgoogle.comnih.gov

A significant challenge for the use of pure this compound as a gaseous dielectric is its relatively high boiling point (49.2°C). fluorochemie.com This limits its application in colder environments where it could condense. To overcome this, research has focused on using this compound in mixtures with carrier gases that have lower boiling points, such as nitrogen (N2), carbon dioxide (CO2), or dry air. researchgate.netresearchgate.netscispace.com

Research findings indicate that mixtures of this compound with these carrier gases can achieve dielectric performance comparable to that of pure SF6 under certain conditions. researchgate.netresearchgate.net For instance, an air-perfluoro-2-pentanone mixture at 0.7 MPa has been shown to have approximately 80% of the dielectric strength of SF6 at 0.6 MPa. researchgate.netresearchgate.net These mixtures offer a balance of strong insulating properties and a significantly lower environmental impact. researchgate.net

Table 2: Dielectric Properties of this compound and SF6

Property This compound (C6F12O) Sulfur Hexafluoride (SF6)
Global Warming Potential (100-year) <1 fluorochemie.comghgprotocol.org 23,500 researchgate.netresearchgate.net
Atmospheric Lifetime ~1-2 weeks nih.gov 3,200 years researchgate.net
Relative Dielectric Strength (vs. N2) ~2.0-2.5 (estimated from various sources) 1.0
Boiling Point (at 1 atm) 49.2°C fluorochemie.com -64°C
Primary Application Challenge High boiling point necessitates use in gas mixtures researchgate.netresearchgate.net High GWP researchgate.netresearchgate.net

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Pathways

The synthesis of fluorinated ketones, including perfluoro-2-pentanone, is a critical area of research, driven by the need for more environmentally friendly and efficient processes. mpg.desoci.org Traditional methods for creating fluoroalkyl ketones often involve multiple steps and stoichiometric reagents, leading to inefficiency and waste. researchgate.net Consequently, the development of catalytic methods is highly desirable. researchgate.net

Current research focuses on several innovative strategies:

Catalytic Approaches : Scientists are developing new catalytic platforms to introduce fluorine more efficiently and selectively. mpg.de This includes photocatalysis, which uses visible light as a clean energy source to drive reactions, and transition metal catalysis. mpg.deresearchgate.net These methods aim to provide direct access to aliphatic trifluoromethyl ketones, which have been underdeveloped due to the high reactivity of certain chemical precursors. researchgate.net

Green Chemistry Principles : A significant push exists towards "green" synthetic processes that minimize environmental impact. eurekalert.org This involves using safer, easily accessible raw materials and producing non-toxic byproducts. eurekalert.org For example, new methods are being developed that use naturally abundant fluoride (B91410) sources, though challenges related to fluoride's low nucleophilicity and high solvation energy remain. mpg.de

Novel Fluorination Pathways : Researchers are exploring diverse fluorination pathways, such as C-H fluorination, decarboxylative fluorination, olefin fluorination, and ring-opening fluorination, to create distal fluorinated ketones—those where the fluorine atom is not immediately adjacent to the ketone group. sioc-journal.cn Electrophilic fluorination using N-F reagents like Selectfluor® is another area of active investigation for the direct and regioselective fluorination of ketones. sapub.orgorganic-chemistry.org

These advancements are crucial for revolutionizing how the pharmaceutical, agrochemical, and materials industries produce the fluorinated molecules of tomorrow. mpg.de

Comprehensive Environmental Fate Modeling and Long-term Monitoring Strategies

As the use of this compound and other fluorinated compounds grows, understanding their environmental impact becomes paramount. Research in this area focuses on predicting their behavior in the environment and establishing robust monitoring programs.

Environmental Fate Modeling: Studies on perfluorinated ketones indicate that their primary degradation pathway in the troposphere is photolysis (breakdown by sunlight). nih.govacs.org This is a crucial finding, as it determines their atmospheric lifetime. For similar perfluoroketones, atmospheric lifetimes are estimated to be relatively short, ranging from 3 to 13 days. nih.govacs.org This short lifespan, combined with their chemical structure, results in a negligible impact on global warming, with 100-year global warming potentials (GWP100) estimated to be less than 1. nih.govacs.org

CompoundAtmospheric Lifetime100-Year Global Warming Potential (GWP100)Primary Loss Pathway
Perfluoro-2-methyl-3-pentanone3-11 days<0.21Photolysis
Perfluoro-3-methyl-2-butanone~13 days~0.29Photolysis

This data is based on studies of similar perfluoroketones and provides an insight into the expected environmental behavior of this compound. nih.govacs.org

To further refine these predictions, researchers utilize multi-media environmental fate and transport models. nih.govcefic-lri.org These models, such as AERMOD for air dispersion and MODFLOW for groundwater, can simulate the movement and concentration of chemicals across different environmental compartments, including air, water, and soil. nih.gov

Long-term Monitoring Strategies: Effective environmental policy and management rely on data from long-term monitoring. caryinstitute.org Such programs are essential for tracking the real-world effectiveness of regulations, detecting trends in environmental quality, and identifying legacy effects of chemical use. caryinstitute.orgubc.ca For C5-fluoroketones used in applications like gas-insulated switchgear, long-term field monitoring programs have been initiated to track the gas's condition over time, ensuring its stability and performance. abb.com The success of these strategies hinges on identifying key indicators of change, using spatial variability in analysis, and interpreting data within the context of dynamic ecological processes. researchgate.net

Exploration of Undiscovered Application Domains in Advanced Technologies

While this compound is known for its use in applications like fire suppression and as a heat transfer fluid, its unique properties suggest significant potential in other advanced technological domains. google.comresearchgate.net The presence of multiple fluorine atoms imparts unique characteristics to molecules, including enhanced stability and altered reactivity, making fluorinated ketones valuable building blocks for complex and high-performance materials. soci.orgnbinno.com

Emerging and potential application areas include:

Advanced Electronics and Power Systems : As a dielectric fluid, this compound and its derivatives are used for immersion cooling of high-power electronics, such as those found in military, aerospace, and traction inverter applications. researchgate.net Its excellent heat transfer properties and low global warming potential make it a promising alternative to older perfluorocarbons (PFCs). researchgate.net

Specialty Cleaning Agents : Fluorinated ketones with 5 to 10 carbon atoms are being explored as wet cleaning agents for vapor reactors, leveraging their solvent properties and low environmental impact. google.com

Pharmaceutical and Agrochemical Synthesis : Fluorinated ketones are versatile intermediates in the synthesis of fine chemicals, polymers, pharmaceuticals, and agrochemicals. nbinno.com The incorporation of fluorine can dramatically improve a drug candidate's properties, such as metabolic stability and binding affinity. nbinno.com Peptidyl fluoromethyl ketones, for instance, are potent inhibitors of certain enzymes and are used as probes to study diseases. nih.gov This points to a potential, though yet unexplored, avenue for derivatives of this compound.

Advanced Materials : The unique properties conferred by fluorine are critical in the development of high-performance polymers and soft materials, such as those used in modern display technologies. beilstein-journals.org

Interdisciplinary Research Needs and Collaborative Initiatives in Fluorine Chemistry

The continued advancement in the science and application of this compound necessitates a highly collaborative and interdisciplinary approach. The unique challenges and opportunities of organofluorine chemistry—from synthesis to environmental impact—cannot be addressed by a single discipline. nih.govox.ac.uk

Key areas requiring interdisciplinary collaboration include:

Bridging Synthesis and Application : There is a strong demand for developing new synthetic methods to expand the availability of versatile fluorine-containing building blocks for use in medicinal chemistry, chemical biology, and materials science. nih.gov This requires close collaboration between synthetic organic chemists and researchers in applied fields. soci.org

Integrating Chemistry and Environmental Science : Innovations in fluorine chemistry must now incorporate considerations of the entire lifecycle of a compound, including its environmental fate and potential for degradation or recycling. beilstein-journals.org This involves partnerships between chemists, toxicologists, and environmental scientists to design safer and more sustainable molecules from the outset.

Developing a Circular Fluorine Economy : A major future goal is the creation of a circular economy for fluorine, where the element can be recovered from waste "forever chemicals" (PFAS) and reused in industrial processes. ox.ac.uk Recent research has demonstrated methods to destroy PFAS while recovering their fluorine content for use in generating new fluorinating reagents. ox.ac.uk This represents a significant collaborative challenge, linking waste management, chemical engineering, and synthetic chemistry.

Fostering Academic-Industrial Partnerships : Symposia and collaborative initiatives that bring together leading academics and industry experts are crucial for translating fundamental research into real-world applications and for ensuring that academic research addresses relevant industrial challenges. soci.org This synergy is vital for tackling complex problems in the pharmaceutical and agrochemical industries. soci.org

By combining expertise from physical organic chemistry, medicinal chemistry, computational modeling, and environmental science, the scientific community can build a predictive framework for designing the next generation of fluorinated molecules with tailored functions and minimal environmental impact. mpg.de

Q & A

Q. What are the critical physicochemical properties of perfluoro-2-pentanone relevant to experimental design?

Methodological Answer: Key properties include boiling point (60°C at 760 mmHg), vapor pressure (196 mmHg at 25°C), and density (1.66 g/cm³) . These parameters inform solvent compatibility, reaction conditions, and safety protocols (e.g., handling volatile compounds in fume hoods). Spectroscopic characterization (e.g., NMR, FTIR) should be prioritized for structural validation, with calibration against reference standards to mitigate analytical errors .

Q. How can this compound be synthesized and purified for laboratory use?

Methodological Answer: Synthesis typically involves fluorination of ketone precursors using fluorine gas or electrochemical methods. Post-synthesis, fractional distillation under controlled pressure is recommended due to its low boiling point . Purity assessment via gas chromatography-mass spectrometry (GC-MS) is critical, with attention to co-eluting fluorinated byproducts that may skew results .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Given its flash point (9.1°C) and volatility, strict adherence to NFPA guidelines for flammable liquids is required. Use explosion-proof equipment and conduct risk assessments for inhalation exposure. Material Safety Data Sheets (SDS) from industrial suppliers (e.g., F2 Chemicals Ltd.) provide specific handling instructions, including PPE requirements and spill containment strategies .

Q. How does this compound interact with common laboratory solvents?

Methodological Answer: Miscibility studies in polar (e.g., methanol) and nonpolar solvents (e.g., hexane) reveal phase-separation tendencies due to its perfluorinated structure. For environmental analysis, methanol solutions (50 μg/mL) are stable for LC-MS workflows, but solvent compatibility must be validated to avoid precipitation during long-term storage .

Q. What are the regulatory considerations for storing and disposing of this compound?

Methodological Answer: Classified as a "substance of very high concern" under REACH due to persistence, disposal must follow incineration protocols for fluorinated compounds. Document waste streams using CAS No. 376-06-7 for compliance tracking, and consult institutional guidelines aligned with ECHA recommendations .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved in interdisciplinary studies?

Methodological Answer: Contradictions often arise from matrix effects (e.g., soil vs. water). Employ isotope-labeled analogs (e.g., ¹³C₅-perfluoropentanoic acid) as internal standards to correct recovery biases in LC-MS/MS workflows. Cross-validate results using OECD 309 guidelines for water-sediment degradation studies .

Q. What advanced analytical techniques are optimal for quantifying trace this compound in complex environmental matrices?

Methodological Answer: Solid-phase extraction (SPE) paired with high-resolution LC-Orbitrap-MS provides sub-ppt detection limits. Optimize ionization parameters (e.g., negative-ion mode) to suppress matrix interference. For quality control, participate in interlaboratory comparisons using NIST-certified reference materials .

Q. How do structural isomers of this compound influence its reactivity in catalytic degradation studies?

Methodological Answer: Isomer-specific reactivity can be probed via computational modeling (DFT) to predict bond dissociation energies. Experimentally, compare degradation rates under UV/H₂O₂ advanced oxidation processes (AOPs) while monitoring byproducts (e.g., shorter-chain PFAS) using time-resolved ion chromatography .

Q. What experimental designs mitigate confounding variables in ecotoxicological assessments of this compound?

Methodological Answer: Use controlled mesocosm systems to isolate biotic/abiotic factors. For in vivo assays, apply OECD 203 guidelines for aquatic toxicity, with dose-response curves normalized to body burden metrics. Statistical tools like PCA can disentangle synergistic effects from co-occurring PFAS .

Q. How can machine learning enhance predictive modeling of this compound’s transport in groundwater systems?

Methodological Answer: Train neural networks on hydrogeochemical datasets (e.g., hydraulic conductivity, organic carbon content) to predict solute transport. Validate models with tracer studies using deuterated analogs. Open-source tools like PHREEQC integrate geochemical reactions, improving scalability for regional risk assessments .

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